Beta-alanine 13C3,15N is a isotopically labelled version of the naturally occurring molecule beta-alanine. It contains three carbon atoms (C3) and one nitrogen atom (15N) enriched with the stable isotopes carbon-13 and nitrogen-15, respectively. These stable isotopes are heavier versions of the more common isotopes carbon-12 and nitrogen-14.
Beta-alanine 13C3,15N is primarily used in metabolic studies to trace the fate and pathway of beta-alanine in living organisms.
Beta-alanine 13C3,15N, also referred to as 3-aminopropionic acid-13C3,15N, is a stable isotope-labeled derivative of the naturally occurring amino acid beta-alanine. Its molecular formula is H2^15N^13C3H2^13C2CO2H, with a molecular weight of approximately 93.06 g/mol. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, which enhance its utility in various scientific research applications, particularly in metabolic studies and tracer experiments .
Beta-alanine itself is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that acts as an intracellular buffer in muscle tissues. Unlike alpha-alanine, beta-alanine lacks a stereocenter and is not incorporated into proteins but is vital for various metabolic processes .
Beta-alanine 13C3, 15N does not have its own mechanism of action. Its primary function is as an internal standard in a technique called stable isotope dilution mass spectrometry (SIDMS) []. SIDMS utilizes a known amount of the isotopically labeled compound (internal standard) to quantify the concentration of the unlabeled analyte (regular beta-alanine) in a biological sample. By comparing the mass signals of the labeled and unlabeled compounds, scientists can accurately determine the amount of the analyte present.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .
The primary biological activity of beta-alanine 13C3,15N involves its metabolism into carnosine within cells. This process contributes to increased intracellular concentrations of carnosine, which serves as a buffer against acidosis during high-intensity exercise. The action of beta-alanine 13C3,15N is influenced by the availability of histidine, another amino acid necessary for carnosine synthesis .
Pharmacokinetics studies indicate that after ingestion, beta-alanine is rapidly absorbed and distributed throughout various tissues, particularly skeletal muscles. This rapid uptake underscores its potential role in enhancing athletic performance and endurance by delaying muscle fatigue .
The synthesis of beta-alanine 13C3,15N typically involves the reaction of isotopically labeled precursors. A common method includes the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia followed by hydrolysis to produce the desired compound.
Industrial production methods mirror laboratory-scale synthesis but are optimized for efficiency and yield. Advanced purification techniques are employed to achieve high isotopic purity in the final product .
Beta-alanine 13C3,15N has several applications:
Due to its isotopic labeling, it provides valuable insights into metabolic pathways without interfering with normal biological processes .
Interaction studies involving beta-alanine 13C3,15N focus on its role in metabolic pathways and how it interacts with other compounds during carnosine synthesis. These studies help elucidate the mechanisms through which beta-alanine influences muscle performance and recovery.
Research indicates that the presence of other substrates, such as histidine, significantly affects the efficiency of carnosine synthesis from beta-alanine. Additionally, interactions with various enzymes involved in amino acid metabolism have been explored to understand better its biochemical implications .
Beta-alanine 13C3,15N shares similarities with other compounds but possesses unique characteristics due to its isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Beta-Alanine | C3H7NO2 | Naturally occurring; not isotopically labeled |
L-Alanine | C3H7NO2 | Commonly found in proteins; stereocenter present |
Carnosine | C3H4N2O3 | Dipeptide formed from beta-alanine and histidine |
Anserine | C6H8N2O3 | Similar dipeptide; contains an additional histidine |
Beta-alanine 13C3,15N's uniqueness lies in its stable isotopes which allow for advanced tracking in metabolic studies while maintaining its fundamental role as a precursor to carnosine .